An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorophenol
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-fluorophenol (CAS No: 186589-76-4), a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] This document compiles essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for pKa analysis.
Core Physicochemical Data
5-Chloro-2-fluorophenol is an off-white crystalline powder.[1][2] Its halogenated aromatic structure, featuring both chlorine and fluorine on a phenol ring, gives it unique reactivity valuable for creating more complex molecules.[1] For stability and to prevent degradation, it is recommended to store this compound in a cool, ventilated environment.[1]
Table 1: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₄ClFO[1][2][3] |
| Molecular Weight | 146.547 g/mol [1][2] |
| Boiling Point | 187.1 ± 20.0 °C at 760 mmHg[1] |
| Density | 1.4 ± 0.1 g/cm³[1] |
| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C[1] |
| Flash Point | 66.9 ± 21.8 °C[1] |
| Refractive Index | 1.548[1] |
| pKa | Data not available; see Section 2.3 for determination protocol. |
| Solubility | Data not available; see Section 2.4 for determination protocol. |
Table 2: Identification and Safety
| Identifier | Value |
| CAS Number | 186589-76-4[1][3] |
| IUPAC Name | 5-chloro-2-fluorophenol[3] |
| Synonyms | 2-Fluoro-5-chlorophenol[1] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of phenolic compounds are outlined below.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline compound like 5-Chloro-2-fluorophenol can be determined using the capillary tube method. This technique relies on observing the temperature range over which the solid transitions to a liquid.
Methodology:
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Sample Preparation: A small, finely powdered sample of the dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or a calibrated melting point apparatus).
-
Heating: The bath is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. A pure compound will exhibit a sharp melting range of 1-2 °C.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4]
Methodology:
-
Apparatus Setup: A small quantity of the substance (approximately 2-3 mL) is placed in a test tube.[4] A thermometer is fixed so that its bulb is just above the liquid's surface to measure the vapor temperature.
-
Capillary Inversion: A small, sealed-end capillary tube is inverted and placed within the test tube containing the sample.[4]
-
Heating: The test tube is heated gently in a heating bath (e.g., concentrated sulfuric acid or a high-boiling oil).[4] As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube.[4] The heat source is then removed.
-
Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the precise boiling point.[4] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
pKa Determination (Spectrometric Method)
The acid dissociation constant (pKa) of phenols can be determined accurately using UV-Vis spectrophotometry, which measures the difference in absorbance between the protonated (phenol) and deprotonated (phenoxide) forms at various pH levels.[5]
Methodology:
-
Solution Preparation: A stock solution of 5-Chloro-2-fluorophenol is prepared in a suitable solvent mixture, such as acetonitrile-water, at a known concentration (e.g., 5 x 10⁻⁴ mol L⁻¹).[5] A series of buffer solutions with varying pH values (e.g., from pH 2.0 to 11.0) are also prepared.[5]
-
Spectrometric Titration: For each pH value, a sample is prepared by mixing the stock solution with the buffer. The ionic strength is kept constant across all samples using a salt like KCl.[5]
-
Data Acquisition: The electronic absorption spectrum of each sample is recorded over a relevant wavelength range (e.g., 200-500 nm) using a spectrophotometer.[5]
-
Data Analysis: The absorbance data at a wavelength where the phenol and phenoxide species have significantly different absorption is plotted against pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve. Specialized software can be used for precise calculation from the absorbance readings.[5]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent, such as water.[6]
Methodology:
-
Sample Preparation: An excess amount of solid 5-Chloro-2-fluorophenol is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the mixture is allowed to stand, permitting the excess solid to settle.
-
Sample Analysis: A sample of the clear, saturated supernatant is carefully withdrawn, often using a filtered syringe to avoid transferring any solid particles.
-
Quantification: The concentration of 5-Chloro-2-fluorophenol in the sample is determined using an appropriate analytical technique, such as UV spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6] This concentration represents the solubility of the compound at that specific temperature. The experiment is typically repeated at several different temperatures to understand its temperature dependence.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the pKa of a phenolic compound using the spectrophotometric method described in Section 2.3.
Caption: Workflow for Spectrophotometric pKa Determination.
